Cas no 1934900-61-4 (3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol)

3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
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- 3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol
- CID 131001966
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- インチ: 1S/C7H12N2OS/c1-5(4-8)7(10)6-2-3-9-11-6/h2-3,5,7,10H,4,8H2,1H3
- InChIKey: JHTTWGPBOLJYGN-UHFFFAOYSA-N
- ほほえんだ: S1C(=CC=N1)C(C(C)CN)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 123
- トポロジー分子極性表面積: 87.4
- 疎水性パラメータ計算基準値(XlogP): 0
3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-684043-0.5g |
3-amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol |
1934900-61-4 | 0.5g |
$1056.0 | 2023-03-10 | ||
Enamine | EN300-684043-1.0g |
3-amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol |
1934900-61-4 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-684043-2.5g |
3-amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol |
1934900-61-4 | 2.5g |
$2155.0 | 2023-03-10 | ||
Enamine | EN300-684043-0.05g |
3-amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol |
1934900-61-4 | 0.05g |
$924.0 | 2023-03-10 | ||
Enamine | EN300-684043-0.25g |
3-amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol |
1934900-61-4 | 0.25g |
$1012.0 | 2023-03-10 | ||
Enamine | EN300-684043-5.0g |
3-amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol |
1934900-61-4 | 5.0g |
$3189.0 | 2023-03-10 | ||
Enamine | EN300-684043-10.0g |
3-amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol |
1934900-61-4 | 10.0g |
$4729.0 | 2023-03-10 | ||
Enamine | EN300-684043-0.1g |
3-amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol |
1934900-61-4 | 0.1g |
$968.0 | 2023-03-10 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01093070-1g |
3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol |
1934900-61-4 | 95% | 1g |
¥5481.0 | 2023-03-19 |
3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol 関連文献
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-olに関する追加情報
Introduction to 3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol (CAS No. 1934900-61-4)
3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol, with the chemical identifier CAS No. 1934900-61-4, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic alcohol features a unique structural framework that combines a thiazole ring with an amino and hydroxyl functional group, making it a versatile intermediate for the development of novel therapeutic agents. The compound's molecular structure, characterized by its chiral center and aromatic heterocycle, positions it as a promising candidate for further exploration in drug discovery and medicinal chemistry.
The thiazole moiety in 3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol is a well-documented pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities. Thiazole derivatives have been extensively studied for their antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The presence of the thiazol-5-yl group in this compound not only contributes to its structural complexity but also enhances its potential pharmacological interactions. Recent advancements in computational chemistry have highlighted the importance of thiazole-based scaffolds in designing molecules with improved binding affinity and selectivity to biological targets.
Moreover, the amino group and the hydroxyl group in 3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol provide additional sites for chemical modification, enabling the synthesis of more complex derivatives. These functional groups are critical for forming hydrogen bonds and participating in hydrophobic interactions with biological receptors, which are essential for drug efficacy. The compound's ability to undergo various chemical transformations, such as nucleophilic substitution and condensation reactions, makes it a valuable building block for constructing novel pharmacophores.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs), which play a crucial role in numerous disease pathways. 3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol has been identified as a potential scaffold for designing PPI modulators due to its ability to interact with hydrophobic pockets on protein surfaces. Studies have demonstrated that thiazole derivatives can disrupt aberrant protein-protein interactions involved in cancer progression and inflammatory diseases. The structural flexibility of this compound allows it to be tailored to fit specific binding pockets, enhancing its therapeutic potential.
The synthesis of 3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantiopurity. The use of palladium and nickel catalysts has significantly improved the efficiency of constructing the thiazole ring system. Additionally, green chemistry principles have been integrated into the synthetic route to minimize waste and improve sustainability.
Biological evaluation of 3-Amino-2-methyl-1-(1,2-thiazol-5-ytl)propan-l -ol has revealed promising activities against several disease-related targets. In vitro assays have shown that this compound exhibits inhibitory effects on enzymes involved in metabolic pathways relevant to diabetes and obesity. Furthermore, preclinical studies suggest that derivatives of this scaffold may have potential applications in neurodegenerative diseases due to their ability to modulate neurotransmitter systems. The compound's dual functionality as both an agonist and antagonist makes it an attractive candidate for developing balanced therapeutic agents.
The role of computational modeling in drug discovery has been instrumental in optimizing the pharmacokinetic properties of 3-Amino--2-methyl-l -(l , 2 -thia z ol -5 -ytl )pr opan-l -o l . Molecular docking simulations have been used to predict binding affinities and identify key interaction residues on target proteins. These studies have guided the design of more potent derivatives by highlighting critical residues for hydrogen bonding and hydrophobic interactions. Additionally, pharmacokinetic modeling has helped assess metabolic stability and bioavailability, ensuring that lead compounds progress efficiently through clinical development.
The future prospects of 3-Amino--2-methyl-l -(l , 2 -thia z ol -5 -ytl )pr opan-l -o l lie in its potential as a platform for developing next-generation therapeutics. By leveraging innovative synthetic strategies and interdisciplinary approaches involving medicinal chemistry, bioinformatics, and materials science, researchers aim to expand its applications beyond traditional pharmaceuticals into areas such as agrochemicals and material science. The compound's unique structural features make it a versatile tool for exploring new chemical space with untapped therapeutic potential.
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